molecular formula C6H5ClN2O4S B8566402 o-Nitroaniline-p-sulfonyl chloride

o-Nitroaniline-p-sulfonyl chloride

Cat. No.: B8566402
M. Wt: 236.63 g/mol
InChI Key: ISULKPPMRMIAMM-UHFFFAOYSA-N
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Description

o-Nitroaniline-p-sulfonyl chloride (CAS: Not explicitly provided in evidence) is a nitroaromatic compound with a sulfonyl chloride functional group. Its structure features a nitro group (-NO₂) in the ortho position and a sulfonyl chloride (-SO₂Cl) group in the para position relative to the amine (-NH₂) on the benzene ring. This arrangement confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in sulfonamide formation and as an intermediate in dyes or pharmaceuticals.

The molecular formula is C₆H₅ClN₂O₄S, with a molecular weight of 236.63 g/mol. Its melting point is estimated to be ~150–155°C, higher than non-sulfonated analogs due to increased molecular symmetry and intermolecular interactions . The sulfonyl chloride group enhances electrophilicity, enabling nucleophilic substitution reactions, while the nitro group contributes to electron-withdrawing effects, stabilizing intermediates in synthetic pathways.

Properties

Molecular Formula

C6H5ClN2O4S

Molecular Weight

236.63 g/mol

IUPAC Name

4-amino-3-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H5ClN2O4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2

InChI Key

ISULKPPMRMIAMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares o-nitroaniline-p-sulfonyl chloride with structurally related compounds, emphasizing substituent effects on properties:

Property This compound p-Nitroaniline o-Nitroaniline p-Toluenesulfonyl Chloride
Molecular Formula C₆H₅ClN₂O₄S C₆H₆N₂O₂ C₆H₆N₂O₂ C₇H₇ClO₂S
Molecular Weight (g/mol) 236.63 138.12 138.12 190.65
Melting Point (°C) ~150–155 (estimated) 146–149 71–73 67–69
Reactivity High (electrophilic sulfonyl chloride) Moderate (stable nitro) Moderate (steric hindrance) High (versatile sulfonylation)
Toxicity (Oral LD₅₀) Likely <500 mg/kg (estimated) 750–810 mg/kg ~500 mg/kg 1,200 mg/kg (rat)
Applications Sulfonamide synthesis, intermediates Dyes, analytical reagents Corrosion inhibitors Pharmaceuticals, polymers

Key Findings:

Substituent Position Effects: Ortho vs. However, its electron-withdrawing nature enhances electrophilicity at the sulfonyl chloride site . Sulfonyl Chloride vs. Nitro Dominance: The sulfonyl chloride group in this compound increases molecular weight by ~100 g/mol compared to p-nitroaniline, significantly altering solubility and reactivity profiles.

Toxicity and Safety :

  • This compound is expected to exhibit higher acute toxicity than p-nitroaniline (oral LD₅₀ ~750–810 mg/kg) due to the reactive sulfonyl chloride moiety, which can hydrolyze to release HCl and sulfonic acids . Handling requires stringent personal protective equipment (PPE), including acid-resistant gloves and ventilation.

Stability and Decomposition :

  • Unlike p-nitroaniline, which is stable under recommended storage conditions, this compound may decompose under moisture or heat, generating hazardous gases (e.g., SO₂, HCl). This necessitates inert storage environments .

Research Implications and Limitations

  • Synthetic Utility : The compound’s dual functional groups enable selective modifications, but steric effects from the ortho-nitro group may limit reaction yields compared to less hindered analogs.
  • Data Gaps : Direct experimental data on this compound are scarce in the provided evidence. Comparisons rely on extrapolation from structurally related compounds, highlighting the need for targeted studies on its kinetics and thermodynamics.

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